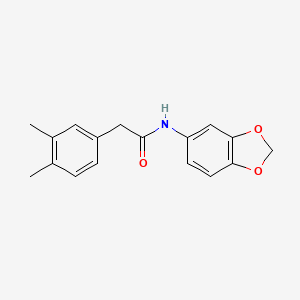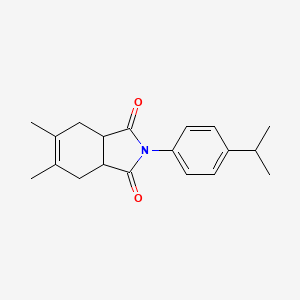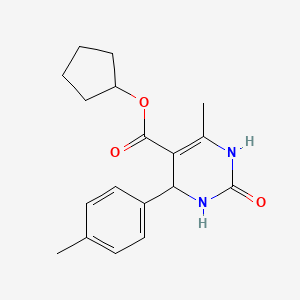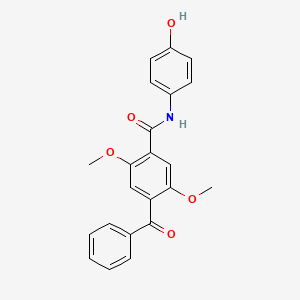![molecular formula C19H17N3O3 B5162387 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5162387.png)
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide, also known as ANCCA, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. ANCCA has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential target for cancer therapy.
作用機序
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide works by inhibiting the activity of the 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide protein, which is involved in the regulation of gene expression. By inhibiting 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide, the expression of genes involved in cell proliferation and survival is reduced, leading to a decrease in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has also been shown to inhibit the activity of several key signaling pathways involved in cancer progression, including the Wnt/β-catenin and PI3K/Akt pathways.
実験室実験の利点と制限
One of the main advantages of 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide for lab experiments is its specificity for the 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide protein, which allows for targeted inhibition of gene expression. However, 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide can be difficult to synthesize and may be unstable in certain conditions, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide, including the development of new therapies that target 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide in cancer cells. Additionally, further studies are needed to better understand the mechanism of action of 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide and to identify potential side effects and limitations of its use. Finally, the potential use of 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide in other areas of research, such as gene regulation and epigenetics, should be explored.
合成法
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide can be synthesized using a variety of methods, including the use of solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of 4-aminobenzamide with furfuryl chloride in the presence of a base, followed by the reaction with aniline and isocyanate to form the final product.
科学的研究の応用
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has been extensively studied in the context of cancer research, with numerous studies demonstrating its potential as a therapeutic agent. 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been identified as a potential target for the development of new cancer therapies.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(20-13-17-7-4-12-25-17)14-8-10-16(11-9-14)22-19(24)21-15-5-2-1-3-6-15/h1-12H,13H2,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDINDSZIZHLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5162312.png)

![N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide](/img/structure/B5162323.png)



![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5162348.png)

![1-[4-(2-nitrophenoxy)butyl]piperidine](/img/structure/B5162374.png)

![4-{[1-(3-oxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5162396.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5162408.png)
![methyl 6-[4-(acetylamino)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5162428.png)